1-(Pent-1-en-1-yl)piperidine is a chemical compound classified as a piperidine derivative, characterized by the presence of a pent-1-en-1-yl group attached to the nitrogen atom of the piperidine ring. The molecular formula of this compound is CHN, indicating it comprises ten carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. The structure features a six-membered piperidine ring, which is a saturated heterocyclic amine, and an alkene substituent that contributes to its reactivity and potential biological activity .
Piperidine derivatives, including 1-(pent-1-en-1-yl)piperidine, have been studied for their biological activities. Research indicates that compounds with piperidine structures exhibit various pharmacological properties:
The synthesis of 1-(pent-1-en-1-yl)piperidine can be achieved through several methods:
The applications of 1-(pent-1-en-1-yl)piperidine are diverse and include:
Interaction studies involving 1-(pent-1-en-1-yl)piperidine focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 1-(pent-1-en-1-yl)piperidine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Hex-1-en-1-yl)piperidine | CHN | Longer alkene chain; potential for different reactivity |
| N-Methylpiperidine | CHN | Methyl substitution; widely studied for CNS effects |
| 2-Pyrrolidinone | CHNO | Contains a carbonyl; different reactivity profile |
| Piperidinic Acid | CHNO₂ | Carboxylic acid functional group; polar characteristics |
The uniqueness of 1-(pent-1-en-1-yl)piperidine lies in its specific combination of a piperidine ring with an unsaturated alkene side chain. This configuration may provide distinctive reactivity patterns and biological activities compared to other similar compounds, making it an interesting subject for further research in medicinal chemistry and organic synthesis .
Molecular Characteristics
1-(Pent-1-en-1-yl)piperidine presents as a tertiary amine compound with the molecular formula C₁₀H₁₉N and an exact molecular weight of 153.151749616 g/mol [1] [2]. The compound features a six-membered saturated piperidine ring substituted with a pent-1-en-1-yl chain, creating a structure with both saturated and unsaturated components.
Phase Behavior and Physical State
Under standard conditions (25°C, 1 atmosphere), 1-(Pent-1-en-1-yl)piperidine exists as a liquid phase [3] [1]. This physical state is consistent with similar piperidine derivatives of comparable molecular weight and structure. The compound exhibits the typical characteristics of an oily liquid, similar to other N-alkylated piperidine derivatives [4].
Density Properties
Lipophilicity and Partition Behavior
The lipophilic character of 1-(Pent-1-en-1-yl)piperidine is primarily determined by its extended alkyl chain and the piperidine ring system. Based on structural analysis and comparison with related compounds, the LogP value is estimated to fall within the range of 2.0-4.0, indicating moderate to high lipophilicity [6]. This estimation aligns with similar piperidine derivatives where LogP values typically range from 2.37 to 3.48 for compounds with comparable alkyl substitution patterns [6] [7].
Aqueous Solubility
The water solubility of 1-(Pent-1-en-1-yl)piperidine is expected to be limited due to the compound's lipophilic nature. The presence of the basic nitrogen atom in the piperidine ring provides some degree of water interaction through potential hydrogen bonding and protonation under acidic conditions. However, the five-carbon alkyl chain significantly reduces overall aqueous solubility compared to unsubstituted piperidine [8].
Solvent Compatibility
The compound demonstrates high compatibility with organic solvents, particularly non-polar and moderately polar solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. This solubility profile is typical for N-alkylated piperidine derivatives and facilitates extraction and purification procedures in organic synthesis applications [9].
Topological Polar Surface Area
Computational predictions indicate a topological polar surface area (TPSA) of approximately 3.24 Ų for the compound [6]. This low TPSA value reflects the minimal polar surface area contributed primarily by the tertiary nitrogen atom, supporting the compound's lipophilic character and potential for membrane permeability.
¹H NMR Spectroscopic Features
The ¹H NMR spectrum of 1-(Pent-1-en-1-yl)piperidine exhibits several characteristic signals that confirm its structural identity [1] [4]. The vinyl protons of the pent-1-en-1-yl chain appear as complex multiplets in the region of 5.5-6.2 ppm and 4.8-5.2 ppm, reflecting the E-configuration of the double bond [1]. The N-CH₂ protons of the piperidine ring system appear as multiplets around 2.4-2.6 ppm, while the remaining methylene protons of both the piperidine ring and the alkyl chain contribute to signals in the 1.4-1.7 ppm region. The terminal methyl group produces a characteristic triplet at approximately 0.9-1.0 ppm due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides detailed information about the carbon framework [4] [10]. The alkene carbons appear in the typical range of 120-140 ppm, with specific chemical shifts depending on their substitution pattern and electronic environment. The piperidine ring carbons exhibit signals around 50-60 ppm for the N-CH₂ carbons and 25-35 ppm for the remaining ring carbons. The alkyl chain carbons contribute signals in the 25-35 ppm region, while the terminal methyl carbon appears around 10-15 ppm [10].
Infrared Spectroscopic Characteristics
IR spectroscopy reveals several diagnostic absorption bands for functional group identification [11] [12]. Strong C-H stretching vibrations appear in the 3000-2800 cm⁻¹ region, characteristic of the alkyl groups present in the molecule. The C=C stretching vibration of the alkene moiety produces a medium-intensity band around 1650-1630 cm⁻¹. Additional characteristic bands include C-H bending vibrations (1450-1350 cm⁻¹), C-N stretching (1200-1100 cm⁻¹), and trans-alkene C=C-H bending modes (950-900 cm⁻¹) [13].
Raman Spectroscopic Properties
Raman spectroscopy complements IR analysis by providing information about symmetric vibrations and ring modes [14] [15]. The C-H stretching region (3000-2800 cm⁻¹) shows strong Raman activity, while the C=C stretching mode (1650-1630 cm⁻¹) also exhibits significant intensity. Ring breathing modes and skeletal vibrations appear in the lower frequency regions (800-600 cm⁻¹), providing structural fingerprint information for compound identification.
Molecular Descriptors and Drug-like Properties
Computational analysis reveals several important molecular descriptors for 1-(Pent-1-en-1-yl)piperidine [16] [17]. The compound contains four rotatable bonds, calculated by counting single bonds not part of a ring and connected to non-terminal heavy atoms [18]. This moderate flexibility contributes to the compound's conformational adaptability while maintaining reasonable structural rigidity.
Hydrogen Bonding Capacity
The molecule contains one hydrogen bond acceptor (the tertiary nitrogen atom) and zero hydrogen bond donors, as the nitrogen is fully substituted [17]. This profile influences the compound's interaction with biological systems and its potential for forming intermolecular associations.
Topological Analysis
The heavy atom count of eleven (ten carbon atoms and one nitrogen atom) places the compound within the typical range for small organic molecules with potential pharmaceutical relevance [17]. The formal charge of zero indicates a neutral molecule under physiological conditions, though the nitrogen can undergo protonation in acidic environments.
Complexity Assessment
The molecular complexity is considered moderate, balancing structural diversity with synthetic accessibility [19]. The presence of both saturated (piperidine ring) and unsaturated (alkene) components contributes to the compound's chemical versatility while maintaining reasonable stability under standard conditions.
Computational Stability Predictions
Theoretical calculations suggest that 1-(Pent-1-en-1-yl)piperidine adopts stable conformations with the piperidine ring in a chair configuration and the alkyl chain extended to minimize steric interactions [17] [20]. The E-configuration of the double bond is thermodynamically favored, consistent with experimental observations [1].